8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key substituents include an ethylsulfonyl group at position 8 and a tosyl (p-toluenesulfonyl) group at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl groups and steric hindrance from the spirocyclic framework.
Properties
IUPAC Name |
8-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-3-24(19,20)17-10-8-16(9-11-17)18(12-13-23-16)25(21,22)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQJSUXVVBODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is catalyzed by p-toluenesulfonic acid monohydrate and involves a series of steps including alkylation and heterocyclization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen with a catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it acts as an inhibitor of FGFR4, a receptor tyrosine kinase involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can be contextualized by comparing it with analogs sharing the spirocyclic scaffold or sulfonyl substituents.
Structural Analog: 8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
This compound replaces the tosyl group with a thiophen-2-ylsulfonyl moiety (Figure 1). Key differences include:
- Electronic Effects : The thiophene ring introduces π-electron density, altering the electron-withdrawing capacity compared to the tosyl group’s para-methylbenzene.
- Solubility : The thiophen-2-ylsulfonyl group may reduce aqueous solubility compared to the tosyl derivative due to increased hydrophobicity.
General Spirocyclic Sulfonamide Derivatives
Other spirocyclic sulfonamides, such as 4,8-disubstituted-1-oxa-4,8-diazaspiro[4.5]decanes with varying sulfonyl groups (e.g., mesyl, triflyl), highlight the following trends:
- Sulfonyl Group Influence : Electron-withdrawing groups (e.g., ethylsulfonyl) stabilize negative charge distribution, enhancing interactions with cationic residues in proteins.
Table 1: Comparative Properties of Selected Spirocyclic Sulfonamides
Research Findings and Limitations
Biological Activity
8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound that has attracted attention in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spiro structure characterized by the presence of both ethylsulfonyl and tosyl functional groups. These groups are significant for its biological activity, as they influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The ethylsulfonyl group enhances solubility and bioavailability, while the tosyl group facilitates binding to active sites on target proteins. This dual functionality allows the compound to inhibit or modulate enzymatic activities.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress.
Data Table: Biological Activities
Case Studies
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Neurodegenerative Disease Model :
- A study evaluated the effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.
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Antimicrobial Testing :
- In vitro tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
